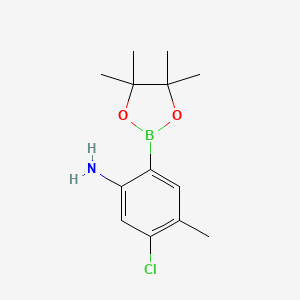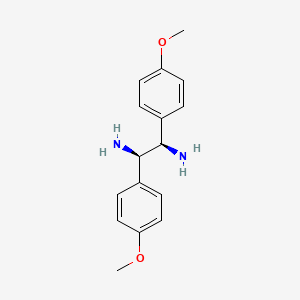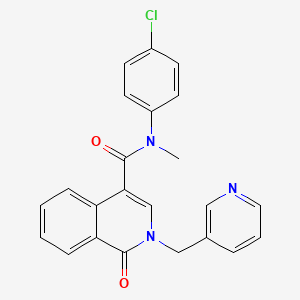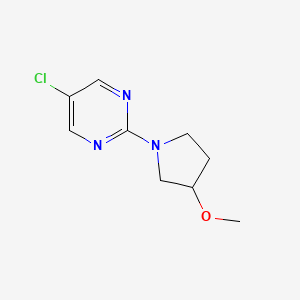
(4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Tert-butyl)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione, commonly known as TBPMTM, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TBPMTM is a thioamide compound that has been synthesized using a unique method, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
TBPMTM has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. TBPMTM has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antibacterial and antifungal properties, making it a promising compound for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of TBPMTM is not well understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. TBPMTM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
TBPMTM has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the AKT pathway. TBPMTM has been found to have low toxicity and is well tolerated in animal studies, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBPMTM has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity and high stability. TBPMTM has been found to be effective in inhibiting the growth of cancer cells and bacteria, making it a promising compound for further research in these areas. However, TBPMTM has some limitations for lab experiments. Its mechanism of action is not well understood, and more research is needed to fully elucidate its effects. Additionally, TBPMTM has not been extensively studied in vivo, and more research is needed to determine its efficacy and safety in animal models.
Direcciones Futuras
There are several future directions for research on TBPMTM. One area of research could focus on further elucidating its mechanism of action and identifying the specific enzymes and proteins that it targets. Another area of research could focus on testing TBPMTM in animal models to determine its efficacy and safety in vivo. Additionally, TBPMTM could be further developed as a potential therapeutic agent for the treatment of cancer and bacterial infections. Overall, TBPMTM is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Métodos De Síntesis
TBPMTM is a thioamide compound that has been synthesized using a unique method. The synthesis of TBPMTM involves the reaction of 4-(tert-butyl)benzaldehyde and 4-(m-tolyl)piperazine with Lawesson's reagent. The reaction is carried out in the presence of a solvent, such as dichloromethane, and the resulting TBPMTM compound is obtained in good yield after purification. The synthesis method of TBPMTM is simple and efficient, making it an attractive compound for further research.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2S/c1-17-6-5-7-20(16-17)23-12-14-24(15-13-23)21(25)18-8-10-19(11-9-18)22(2,3)4/h5-11,16H,12-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYWGZXWEQJQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2403928.png)






![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403942.png)
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2403943.png)
![N-cyclohexyl-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethylacetamide](/img/structure/B2403945.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403946.png)